molecular formula C17H15F2N3O B3020915 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899947-47-8

1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B3020915
CAS No.: 899947-47-8
M. Wt: 315.324
InChI Key: KLHCPDCMSJXIAR-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea is an organic compound that belongs to the class of ureas. This compound features a urea linkage between a difluorophenyl group and an indole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2,4-difluoroaniline with 1-ethyl-1H-indole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
  • 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-2-yl)urea
  • 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)thiourea

Uniqueness

1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea is unique due to the specific substitution pattern on the phenyl and indole rings, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group may enhance its stability and binding affinity to certain targets compared to similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-8-7-11(18)9-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHCPDCMSJXIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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